2-Chloro-1,3-thiazole-4-carbonyl chloride

Descripción general

Descripción

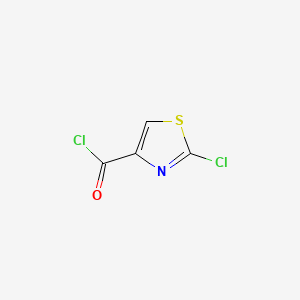

2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the molecular formula C4HCl2NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-thiazole-4-carbonyl chloride typically involves the chlorination of 1,3-thiazole-4-carbonyl chloride. One common method is the reaction of 1,3-thiazole-4-carbonyl chloride with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in pharmaceutical synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products Formed:

Amides: Formed from reactions with amines.

Thioesters: Formed from reactions with thiols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The thiazole ring system is prevalent in many pharmaceutical compounds due to its biological activity. 2-Chloro-1,3-thiazole-4-carbonyl chloride serves as a key intermediate in the synthesis of various thiazole derivatives that exhibit significant pharmacological properties.

Anticancer Agents

Recent studies have highlighted the synthesis of novel 2-aryl-thiazolidine-4-carboxylic acid amides, which demonstrated potent cytotoxicity against prostate cancer and melanoma cell lines. The introduction of the thiazole moiety enhances the anticancer activity of these compounds, making them promising candidates for further development .

Antimicrobial Activity

Compounds derived from this compound have shown considerable antimicrobial activity. For instance, derivatives synthesized from this compound were evaluated for their antibacterial properties against various strains, revealing effective inhibition against pathogens like E. coli and Pseudomonas aeruginosa . The structure-activity relationship indicates that the presence of chlorine atoms significantly enhances antibacterial efficacy.

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, particularly pesticides. The thiazole ring is known for its ability to interact with biological systems in plants and pests, making it a valuable component in developing effective crop protection agents.

Pesticide Development

Research has indicated that derivatives of this compound can be employed to create novel pesticides with improved efficacy and reduced environmental impact. These compounds can inhibit specific enzymes in pests or disrupt critical biological processes, leading to effective pest control strategies .

Synthetic Applications

This compound is a valuable reagent in organic synthesis, particularly for constructing complex molecular architectures.

Synthesis of Thiazole Derivatives

The compound can undergo nucleophilic substitution reactions to yield various thiazole derivatives. For example, it can react with amines or thiols to form N-acylated thiazoles that are useful in medicinal chemistry .

Formation of Heterocycles

The compound's reactivity allows it to participate in cyclization reactions leading to the formation of diverse heterocyclic compounds. This feature is essential for developing new materials with unique properties and applications across different fields .

Data Tables

Case Studies

- Novel Anticancer Agents : A study synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were tested against human cancer cell lines. The results indicated significant cytotoxic effects with specific structural modifications enhancing activity .

- Antimicrobial Efficacy : Research on substituted thiazoles derived from this compound demonstrated high antibacterial activity with minimum inhibitory concentrations (MIC) values indicating their potential as therapeutic agents against resistant bacterial strains .

- Agrochemical Innovations : The development of thiazole-based pesticides utilizing this compound has led to formulations that target specific pest life stages while minimizing environmental impact, showcasing its utility in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,3-thiazole-4-carbonyl chloride is primarily based on its ability to act as an electrophile in chemical reactions. The chlorine atom attached to the thiazole ring is highly reactive and can be readily displaced by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities .

Molecular Targets and Pathways: In biological systems, compounds derived from this compound can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drug development .

Comparación Con Compuestos Similares

2-Chloro-1,3-thiazole-4-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a carbonyl group.

2-Aminothiazole: Contains an amino group instead of a carbonyl chloride group.

1,3,4-Thiadiazole Derivatives: Share the thiazole ring but differ in the substitution pattern and functional groups.

Uniqueness: 2-Chloro-1,3-thiazole-4-carbonyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to form stable amides and thioesters makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds .

Actividad Biológica

2-Chloro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C4HCl2NOS, is characterized by its thiazole ring structure, which contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazole derivatives can inhibit enzymes involved in critical biochemical pathways. For instance, they may target kinases or phosphatases that play roles in cell signaling and proliferation.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular responses and signaling cascades.

The compound's reactivity allows it to participate in nucleophilic substitution reactions, forming stable products such as amides when reacted with amines or thiols.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound:

- Antibacterial Effects : Research indicates that thiazole compounds exhibit significant antibacterial activity against various pathogens. For example, derivatives have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 50 µg/mL depending on the specific derivative tested .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 8 |

| K. pneumoniae | 50 |

Antifungal Activity

Thiazole derivatives are also noted for their antifungal properties. Compounds derived from this compound have been evaluated for their ability to inhibit fungal growth, showing promising results against common fungal pathogens.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied:

- Cell Line Studies : Compounds derived from 2-Chloro-1,3-thiazole-4-carbonyl chloride have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values for these compounds range from 2.32 µg/mL to 20 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.36 |

| HepG2 | 3.21 |

These studies indicate that thiazole derivatives can induce apoptosis and cell cycle arrest in cancer cells, making them candidates for further development as anticancer agents.

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial activity of several thiazole derivatives against clinical isolates of multidrug-resistant bacteria. The results showed that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics .

- Cytotoxicity Assessment : Another research effort focused on the anticancer activity of thiazole derivatives against MCF-7 and HepG2 cell lines. The findings revealed that modifications in the chemical structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Propiedades

IUPAC Name |

2-chloro-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMPHVBYKQYVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664671 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16099-04-0 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.